{2-iodo-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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Overview
Description
2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-IODOPHENOXY]ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, an iodophenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-IODOPHENOXY]ACETIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidine ring, the introduction of the iodophenoxy group, and the final coupling with acetic acid. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-IODOPHENOXY]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield various oxo-derivatives, while substitution reactions could produce a range of substituted phenoxyacetic acids.
Scientific Research Applications
2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-IODOPHENOXY]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-IODOPHENOXY]ACETIC ACID exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor signaling pathways. This interaction is often mediated by the thiazolidine ring and the iodophenoxy group, which provide specific binding affinities and selectivities.
Comparison with Similar Compounds
Similar Compounds
2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-BROMOPHENOXY]ACETIC ACID: Similar structure but with a bromine atom instead of iodine.
2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-CHLOROPHENOXY]ACETIC ACID: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-IODOPHENOXY]ACETIC ACID imparts unique properties, such as higher molecular weight and specific reactivity patterns, which can influence its biological activity and chemical behavior compared to its bromine and chlorine analogs.
Properties
Molecular Formula |
C21H17IN2O6S |
---|---|
Molecular Weight |
552.3 g/mol |
IUPAC Name |
2-[2-iodo-4-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H17IN2O6S/c1-12-2-5-14(6-3-12)23-18(25)10-24-20(28)17(31-21(24)29)9-13-4-7-16(15(22)8-13)30-11-19(26)27/h2-9H,10-11H2,1H3,(H,23,25)(H,26,27)/b17-9+ |
InChI Key |
KLMJYOLFQZEMPM-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)O)I)/SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)I)SC2=O |
Origin of Product |
United States |
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